molecular formula C12H8N2O2S2 B2641531 2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid CAS No. 878465-71-5

2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B2641531
CAS No.: 878465-71-5
M. Wt: 276.33
InChI Key: JELLTOYBWRCVJL-UHFFFAOYSA-N
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Description

2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid (CAS 878465-71-5) is a high-purity synthetic building block specializing in medicinal chemistry and anticancer agent development . This complex heterocyclic compound features a molecular formula of C12H8N2O2S2 and a molecular weight of 276.33 g/mol . It is part of a class of thienothiazole derivatives that are isosteric with purine bases, making them highly valuable for designing molecules that interact with biological targets such as enzymes and receptors . This compound serves as a crucial precursor in the synthesis of more complex molecules for biological evaluation. Its structural framework is particularly relevant in the design of kinase inhibitors . Research into analogous thiazole and thienopyrimidine derivatives has demonstrated potent antiproliferative activities against various human cancer cell lines, including leukemia, mammary carcinoma, and colon carcinoma models, often through mechanisms involving the inhibition of key enzymatic pathways like the epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K) . The presence of both hydrogen-bond acceptor and donor groups in its carboxylic acid functionality enhances its ability to participate in molecular recognition, which is critical for binding to active sites . Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access lot-specific analytical data, including HPLC and NMR spectroscopy, to ensure compound identity and purity exceed 97% .

Properties

IUPAC Name

2-anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S2/c15-11(16)9-6-8-10(17-9)14-12(18-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELLTOYBWRCVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(S2)C=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial production methods for this compound are less documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of green chemistry and process optimization are generally applied to minimize waste and improve efficiency in any industrial synthesis .

Chemical Reactions Analysis

2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring’s aromaticity and the presence of functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thieno[2,3-d]thiazole-5-carboxylic Acid Family

Table 1: Key Structural Analogues
Compound Name Substituents Molecular Formula Key Features/Applications Source Evidence
2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid Diethylamino at position 2 C₉H₁₁N₃O₂S₂ Discontinued; potential scaffold modification
2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride Amino at position 2; hydrochloride salt C₆H₅ClN₂O₂S₂ High purity (NLT 97%); pharmaceutical research
2-[(4-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid 4-Methylanilino at position 2 C₁₃H₁₀N₂O₂S₂ Detailed safety protocols (explosive risk)
2-(2-Methylanilino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid 2-Methylanilino at position 2 C₁₃H₁₀N₂O₂S₂ Predicted collision cross-section: 160.9 Ų

Key Observations :

  • Substituent Effects: The anilino group's position (e.g., 2-methyl vs. 4-methyl) significantly influences physicochemical properties.
  • Bioactivity: Thiazole-5-carboxylic acid derivatives are known for antitumor and enzyme-inhibitory activities (e.g., bleomycin and dasatinib) , but direct evidence for 2-anilinothieno derivatives is lacking.

Comparison with Other Heterocyclic Carboxylic Acids

Table 2: Broader Heterocyclic Analogues
Compound Name Core Structure Biological Activity Key Differences Source Evidence
4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid Pyrrolo-thiazole Unreported Nitrogen-rich core vs. sulfur-rich
2-Phenylthieno[3,2-d]thiazole-5-carboxylic acid Thieno[3,2-d]thiazole Unreported Positional isomerism (3,2-d vs. 2,3-d)
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid Imidazo-thiazole Unreported Additional imidazole ring

Key Observations :

    Q & A

    Q. What are the key synthetic routes for 2-anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid?

    The synthesis typically involves multi-step protocols:

    • Hantzsch thiazole synthesis : Utilize thiourea and haloaldehyde intermediates under acidic conditions, followed by substitution reactions (e.g., for thiazole-5-carboxylate derivatives) .
    • Bromination and esterification : Brominate the core scaffold using N-bromosuccinimide (NBS) with FeBr₃ catalysis, followed by esterification with methanol and H₂SO₄ .
    • Condensation reactions : Reflux 2-aminothiazol-4(5H)-one derivatives with formyl-indole carboxylic acids in acetic acid to form crystalline intermediates .

    Q. How can the molecular conformation and electronic properties of this compound be analyzed computationally?

    • DFT/TD-DFT methods : Optimize geometries at the B3LYP/6-311++G(d,p) level to identify stable conformers. Calculate relative energies, HOMO-LUMO gaps, and electrostatic potential surfaces to predict reactivity .
    • Natural Bond Orbital (NBO) analysis : Evaluate donor-acceptor interactions and stabilization energies to understand intramolecular charge transfer .

    Q. What spectroscopic techniques are critical for structural validation?

    • NMR : Use ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments (e.g., distinguishing anilino vs. thieno protons) .
    • IR spectroscopy : Identify carboxylic acid (-COOH) stretches (~1700 cm⁻¹) and thiazole ring vibrations .
    • Mass spectrometry : Validate molecular weight via ESI-MS and compare predicted vs. observed [M+H]⁺ ions .

    Advanced Research Questions

    Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

    • Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the anilino ring to improve lipophilicity and target binding. Compare analogs like 2-(4-chlorophenyl)thiazole-5-carboxylic acid, which show antitumor activity .
    • Pharmacophore hybridization : Merge thiazole-5-carboxylic acid scaffolds with indole or pyrrolo-thiazole moieties to exploit dual binding modes (e.g., dasatinib-inspired hybrids) .

    Q. What in vitro models are suitable for evaluating antitumor potential?

    • Enzyme inhibition assays : Test against xanthine oxidase (spectrophotometric assays at 290 nm) or kinases (e.g., Bcr-Abl) using recombinant enzymes .
    • Cell viability assays : Use MTT or ATP-based assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Compare results with positive controls like bleomycin .

    Q. How can analytical challenges in quantifying this compound in complex matrices be addressed?

    • LC-MS/MS : Employ reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) and monitor transitions like m/z 291 → 273 ([M+H]⁺ → fragment) .
    • Collision cross-section (CCS) data : Use ion mobility spectrometry to differentiate isomers by comparing predicted CCS values (e.g., 160.9 Ų for [M+H]⁺) .

    Q. What strategies improve yield in multi-step synthesis?

    • Flow chemistry : Optimize bromination and esterification steps in continuous flow reactors to enhance scalability and reduce side reactions .
    • Recrystallization protocols : Purify intermediates using DMF/acetic acid mixtures to remove unreacted starting materials .

    Q. How can molecular docking predict binding modes with biological targets?

    • Target selection : Focus on enzymes like USP7 or kinases with crystal structures (e.g., PDB: 3IWG). Use AutoDock Vina for rigid docking and MM-GBSA for binding energy refinement .
    • Key interactions : Prioritize hydrogen bonds between the carboxylic acid group and catalytic residues (e.g., Lys129 in USP7) .

    Methodological Considerations

    • Contradictions in data : While reports CCS values for a methyl-substituted analog, extrapolation to the parent compound requires validation via experimental ion mobility .
    • Limitations of DFT : Conformational energy differences <1 kJ/mol may not reflect experimental dominance due to solvent effects .

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